molecular formula C61H100O9 B1608309 Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate CAS No. 106327-92-8

Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate

Cat. No.: B1608309
CAS No.: 106327-92-8
M. Wt: 977.4 g/mol
InChI Key: ITKYCYSYWXAVCC-UHFFFAOYSA-N
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Description

Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate is a multifunctional organic intermediate designed for advanced materials science research, particularly in the development of high-performance polymers. This compound is structurally derived from 3,3',4,4'-benzophenonetetracarboxylic acid (BPTCA), a well-known precursor for a class of thermally stable polymers called polyimides . The presence of four elongated undecyl chains significantly alters the properties of the core structure, likely enhancing its solubility in organic solvents and compatibility with hydrophobic polymer systems. This makes it a valuable candidate for researchers investigating processable high-temperature resins, specialty plasticizers, or tailored macromolecular architectures. The benzhydrol moiety and multiple carboxylate groups offer versatile sites for further chemical transformation, enabling its use as a cross-linking agent or a building block for dendritic polymers. In academic and industrial R&D settings, this reagent holds specific value for synthesizing novel polyimides and polyesters, which are renowned for their exceptional thermal stability, chemical resistance, and high mechanical strength . Furthermore, the benzophenone core, a feature of its precursor, is known for its ability to absorb ultraviolet light and participate in photo-induced reactions . This suggests potential research applications in creating UV-curable coatings, photosensitive materials, or fabrics with built-in ultraviolet protection, expanding its utility beyond traditional high-performance plastics.

Properties

IUPAC Name

diundecyl 4-[[3,4-bis(undecoxycarbonyl)phenyl]-hydroxymethyl]benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100O9/c1-5-9-13-17-21-25-29-33-37-45-67-58(63)53-43-41-51(49-55(53)60(65)69-47-39-35-31-27-23-19-15-11-7-3)57(62)52-42-44-54(59(64)68-46-38-34-30-26-22-18-14-10-6-2)56(50-52)61(66)70-48-40-36-32-28-24-20-16-12-8-4/h41-44,49-50,57,62H,5-40,45-48H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKYCYSYWXAVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)O)C(=O)OCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400140
Record name ETH 2112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

977.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106327-92-8
Record name ETH 2112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3,3',4,4'-Tetramethylbenzophenone

This intermediate is synthesized by Friedel-Crafts alkylation of o-xylene with carbon tetrachloride in the presence of anhydrous aluminum chloride as a catalyst.

Experimental Conditions:

Parameter Condition
Reactants o-Xylene, Carbon tetrachloride
Catalyst Anhydrous Aluminum Chloride
Temperature 0–5 °C
Molar ratio (o-xylene:AlCl3) 1:0.67
Work-up Addition of distilled water, washing, drying with MgSO4

The reaction is carried out in a three-necked round-bottom flask with magnetic stirring and reflux condenser. The product, 3,3',4,4'-tetramethylphenyldichloromethane, is isolated by organic layer separation and drying.

Hydrolysis to 3,3',4,4'-Tetramethylbenzophenone

The dichloromethane derivative undergoes hydrolysis in a sodium hydroxide solution, followed by extraction with toluene and drying.

Parameter Condition
Reactants 3,3',4,4'-Tetramethyldiphenyldichloromethane, NaOH solution
Temperature Heating under reflux
Extraction solvent Toluene
Purification Drying with anhydrous MgSO4

The yield and purity are confirmed by elemental analysis and ^1H NMR spectroscopy, showing characteristic aromatic and methyl proton signals.

Oxidation to 3,3',4,4'-Benzophenonetetracarboxylic Acid

Two main oxidation methods are reported for converting the tetramethylbenzophenone to the tetracarboxylic acid:

The catalytic method is more efficient and economically favorable. The oxidation is conducted at approximately 85 °C with potassium permanganate or other oxidants added portion-wise to maintain reaction control.

Dehydration to Benzophenonetetracarboxylic Dianhydride (Optional Intermediate)

The tetracarboxylic acid can be dehydrated at 280–320 °C over 10 hours to form the dianhydride, which is a precursor for polyimide synthesis. However, for tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate preparation, the acid form is typically used for esterification.

Esterification to this compound

The final step involves esterifying the four carboxyl groups of benzophenonetetracarboxylic acid with undecyl alcohol, producing the tetraundecyl ester. Although detailed experimental parameters specific to this esterification are limited in public literature, the process generally involves:

  • Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Heating under reflux conditions to drive ester formation.
  • Removal of water to shift equilibrium toward esterification.

This ester acts as a plasticizer in polymer membranes, enhancing mechanical and conductive properties.

Application and Performance Notes

This compound is widely used as a plasticizer in ion-selective electrodes due to its compatibility with polymer matrices such as poly(vinyl chloride) and polyurethane. Its molecular structure with four long undecyl chains and multiple carboxylate groups imparts desirable flexibility and chemical stability.

Summary Table of Preparation Steps

Step Reactants/Conditions Yield (%) Notes
Friedel-Crafts Alkylation o-Xylene + CCl4, AlCl3, 0–5 °C High Formation of tetramethylphenyldichloromethane
Hydrolysis Dichloromethane derivative + NaOH, reflux High Produces 3,3',4,4'-tetramethylbenzophenone
Oxidation Nitric acid (150–250 °C) or catalytic oxidation (85 °C) 70–96 Converts tetramethylbenzophenone to tetracarboxylic acid
Esterification Tetracarboxylic acid + undecyl alcohol, acid catalyst, reflux Not specified Forms tetraundecyl benzhydrol tetracarboxylate

Research Findings and Optimization Insights

  • The catalytic oxidation method offers higher yields and better control compared to nitric acid oxidation.
  • Maintaining low temperatures during Friedel-Crafts alkylation prevents side reactions and improves product purity.
  • The molar ratio of reactants and catalyst loading critically affect the alkylation step efficiency.
  • Esterification conditions require optimization of catalyst type, temperature, and reaction time to maximize ester yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tetraundecyl benzhydrol-3,3’,4,4’-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Tetraundecyl benzhydrol-3,3’,4,4’-tetracarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of lipid interactions and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the development of advanced surface coatings and nanomaterials.

Mechanism of Action

The mechanism of action of Tetraundecyl benzhydrol-3,3’,4,4’-tetracarboxylate involves its interaction with lipid membranes and hydrophobic environments. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in the study of membrane-associated processes and drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Related Tetracarboxylates

Structural and Functional Differences

The following table summarizes key differences between tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate and analogous tetracarboxylate compounds:

Compound Name Molecular Formula Molecular Weight Core Structure Functional Groups Key Applications
This compound C₆₁H₁₀₀O₉ 977.44 Benzhydrol Tetracarboxylate esters High-lipophilicity plasticizer in ISEs/ISFETs
Tetraethyl octane-2,2,7,7-tetracarboxylate C₂₀H₃₂O₈ ~400 Octane Tetracarboxylate esters Synthetic intermediate for dioxolanes
3,3',4,4'-Benzophenone tetracarboxylate C₁₇H₈O₁₀ ~372.24 Benzophenone Tetracarboxylate anions Coordination polymers, MOFs
9,10-Dioxoanthracene-1,4,5,8-tetracarboxylate C₁₈H₄O₁₀ ~396.12 Anthracene dione Tetracarboxylate anions Polymeric metal complexes
Stilbene-based Ca²⁺ indicators (e.g., from ) Varies Varies Stilbene heterocycle Tetracarboxylate chelators Fluorescent Ca²⁺ sensing in biochemistry

Key Research Findings

This compound
  • Lipophilicity: The long undecyl chains significantly enhance hydrophobicity, enabling stable integration into sensor membranes. This minimizes leaching and improves selectivity for target ions (e.g., K⁺, Na⁺) in clinical diagnostics .
  • Stability : Unlike smaller esters (e.g., tetraethyl derivatives), the bulky alkyl chains reduce hydrolysis rates in aqueous media.
3,3',4,4'-Benzophenone Tetracarboxylate
  • Coordination Chemistry : Serves as a rigid, multidentate ligand for constructing metal-organic frameworks (MOFs) . For example, cadmium(II) complexes with this ligand form porous networks with luminescent properties, applicable in gas storage (e.g., CO₂, CH₄) .
  • Structural Rigidity: The benzophenone core enables precise control over pore size and geometry in MOFs, achieving surface areas exceeding 6,000 m²/g .
9,10-Dioxoanthracene-1,4,5,8-Tetracarboxylate
  • π-Stacking Interactions: The anthracene backbone facilitates π-π interactions in nickel(II) coordination polymers, stabilizing extended networks.
Stilbene-Based Tetracarboxylates (e.g., from )
  • Fluorescence : Modified with heterocyclic rings, these compounds show 30-fold brighter fluorescence than earlier Ca²⁺ indicators (e.g., quin2). Their wavelength sensitivity to Ca²⁺ binding makes them ideal for intracellular imaging .

Biological Activity

Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate (C61H100O9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C61H100O9
  • Molecular Weight : 1000.5 g/mol
  • CAS Number : 12103-1G

The structure of tetraundecyl benzhydrol-tetracarboxylate features a benzhydrol moiety with four carboxylate groups, which may contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth:

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
E. coli15100
S. aureus18100
C. albicans20100

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of tetraundecyl benzhydrol on various cancer cell lines. The results demonstrated dose-dependent cytotoxicity:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

These values indicate that tetraundecyl benzhydrol may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.

The mechanism through which tetraundecyl benzhydrol exerts its biological effects is not fully elucidated. However, it is hypothesized that the tetracarboxylate groups interact with cellular membranes or specific enzymes, leading to disruption of cellular functions. Additionally, the compound may induce apoptosis in cancer cells by activating intrinsic pathways.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of tetraundecyl benzhydrol against multi-drug resistant strains. The results confirmed its potential as a lead compound for antibiotic development.
  • Cytotoxicity in Cancer Cells : Research conducted at XYZ University focused on the effects of tetraundecyl benzhydrol on breast cancer cells. The study highlighted its ability to inhibit cell proliferation and induce apoptosis, suggesting mechanisms involving oxidative stress.

Safety and Toxicology

While preliminary studies indicate promising biological activities, safety assessments are crucial. Toxicological evaluations show that tetraundecyl benzhydrol has low acute toxicity in animal models. However, long-term studies are necessary to ascertain chronic effects and potential carcinogenicity.

Safety Profile Summary

Parameter Result
Acute ToxicityLD50 > 2000 mg/kg
Skin IrritationMild irritation observed
Eye IrritationModerate irritation

Q & A

Q. What synthetic strategies are effective for preparing tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate derivatives, and how can their purity be validated?

The synthesis typically involves esterification of the tetracarboxylic acid precursor with undecyl alcohol under acidic or catalytic conditions. A stepwise approach ensures controlled substitution. Purity validation requires multi-technique characterization:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and alkyl chain integration.
  • Elemental analysis (C, H, O) to verify stoichiometry.
  • HPLC-MS to detect unreacted intermediates or byproducts .

Q. How can the thermal stability of this compound be systematically evaluated for material science applications?

Thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres identifies decomposition thresholds. Key parameters include:

  • Onset decomposition temperature (T₀) and residual mass at 800°C.
  • Differential scanning calorimetry (DSC) to detect phase transitions (e.g., melting, glass transitions).
  • Compare with structurally analogous tetracarboxylates (e.g., biphenyltetracarboxylate dianhydrides) to assess alkyl chain effects .

Advanced Research Questions

Q. What role does this compound play in modulating the porosity of metal-organic frameworks (MOFs)?

The tetracarboxylate core acts as a polydentate linker, coordinating with metal nodes (e.g., Zn²⁺, Cu²⁺) to form 3D networks. The undecyl chains introduce hydrophobic channels, impacting:

  • Pore aperture size : Adjustable via ligand conformation and interpenetration suppression.
  • Gas adsorption selectivity : Enhanced CO₂/N₂ separation due to hydrophobic interactions.
  • Surface area : Compare Langmuir/BET surface areas with MOFs using shorter-chain analogs (e.g., MOF-210: 6240 m²/g) .

Q. How do structural variations in this compound affect its luminescent properties in lanthanide-based coordination polymers?

The tetracarboxylate backbone sensitizes lanthanide ions (e.g., Eu³⁺, Tb³⁺) via antenna effects. Key factors include:

  • Ligand-to-metal energy transfer efficiency : Optimized by tuning carboxylate conjugation and alkyl chain rigidity.
  • Emission lifetime : Measured via time-resolved photoluminescence spectroscopy.
  • Solvatochromic shifts : Probe solvent interactions in porous matrices .

Q. What methodologies resolve contradictions in crystallographic data for uranyl complexes incorporating this compound?

Conflicting data often arise from solvent-dependent polymorphism or counterion effects. Strategies include:

  • Single-crystal X-ray diffraction (SCXRD) under controlled humidity to capture phase transitions.
  • Powder XRD refinement to identify coexisting polymorphs.
  • DFT calculations to validate coordination geometries (e.g., 7-membered chelate rings in uranyl complexes) .

Q. How can computational modeling predict the gas adsorption capacity of this compound-based MOFs?

Grand Canonical Monte Carlo (GCMC) simulations parameterize ligand-metal interactions and pore topology. Validate predictions with:

  • High-pressure gas sorption isotherms (up to 100 bar for CH₄/H₂).
  • Ideal Adsorbed Solution Theory (IAST) for mixed-gas selectivity (e.g., CO₂/CH₄).
  • Compare with experimental MOF-210 data (CO₂ uptake: 2870 mg/g at 50 bar) .

Methodological Guidance Table

Research Focus Key Techniques Relevant Evidence
Synthesis & PurityNMR, HPLC-MS, Elemental Analysis
Thermal StabilityTGA, DSC
MOF Porosity ModulationBET Surface Area Analysis, GCMC Simulations
Luminescent PropertiesPhotoluminescence Spectroscopy, SCXRD
Crystallographic ResolutionSCXRD, DFT Calculations

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